2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Catalog No.
S528580
CAS No.
3688-53-7
M.F
C11H8N2O5
M. Wt
248.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

CAS Number

3688-53-7

Product Name

2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

IUPAC Name

2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

InChI

InChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14)

InChI Key

LYAHJFZLDZDIOH-UHFFFAOYSA-N

SMILES

Array

solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol

Synonyms

Furylfuramide; NSC 44973; NSC 44973; NSC 44973

Canonical SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N

Isomeric SMILES

C1=COC(=C1)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C(=O)N

The exact mass of the compound Furylfuramide is 248.0433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 70° f (ntp, 1992)slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44973. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of nitrofuran antibiotic in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide, commonly known as Furylfuramide or AF-2 (CAS: 3688-53-7), is a synthetic nitrofuran derivative that serves as a critical, highly standardized positive control in genetic toxicology. In industrial and regulatory testing, it is primarily procured to validate the sensitivity of bacterial reverse mutation assays (Ames test) and SOS chromotests. Specifically, it is the regulatory-recommended direct-acting mutagen for Salmonella typhimurium strains TA98 and TA100, as well as Escherichia coli WP2 uvrA, without the need for S9 metabolic activation[1]. Procurement of this exact compound ensures strict compliance with international testing guidelines, providing a robust, highly reproducible baseline for detecting base-pair substitutions and frameshift mutations [2].

Substituting Furylfuramide with other common mutagens severely compromises assay validity and regulatory compliance. Generic in-class substitution with other nitrofuran antibiotics (such as nitrofurantoin) fails because AF-2 possesses a vastly superior mutagenic potency, allowing for clear validation at ultra-low doses (e.g., 0.01 μg/plate) [1]. Furthermore, substituting AF-2 with other standard positive controls like 2-Aminoanthracene (2-AA) or Sodium Azide is procedurally invalid: 2-AA strictly requires S9 metabolic activation and cannot validate direct-acting assay sensitivity, while Sodium Azide is specific to strain TA1535 and is inactive in TA98 or WP2 uvrA [2]. Consequently, AF-2 cannot be replaced without violating the specific strain-and-activation pairing mandated by OECD and FDA testing guidelines[1].

Ultra-High Direct-Acting Mutagenic Potency in TA100 Strains

In the Salmonella typhimurium TA100 assay without S9 metabolic activation, Furylfuramide acts as an exceptionally potent direct mutagen. Compared to standard alternative nitrofurans or weaker direct-acting controls, AF-2 induces a massive revertant response at ultra-low concentrations (0.01 μg/plate) [1]. This extreme potency makes it the gold standard for validating TA100 sensitivity, whereas alternative compounds require significantly higher mass to achieve comparable mutation frequencies, increasing hazardous material handling [2].

Evidence DimensionMutagenic potency (positive validation threshold) without S9 activation
Target Compound DataRobust positive response achieved at 0.01 μg/plate
Comparator Or BaselineAlternative nitrofurans (require >1.0 μg/plate)
Quantified Difference>100-fold higher potency by mass
ConditionsS. typhimurium TA100, -S9 metabolic activation

Allows laboratories to use minimal quantities of hazardous positive control material while ensuring unmistakable validation of base-pair substitution assays.

Regulatory-Mandated Positive Control for E. coli WP2 uvrA

For assays utilizing Escherichia coli WP2 uvrA to detect AT base-pair mutations, Furylfuramide is the explicitly recommended positive control in the absence of metabolic activation [2]. When compared to 2-Aminoanthracene (2-AA), which is strictly an indirect mutagen, AF-2 successfully validates the assay's direct-acting detection capabilities. 2-AA yields no revertants without S9 mix, making AF-2 an indispensable procurement item for compliant, S9-independent assay validation [1].

Evidence DimensionDirect-acting mutation induction (-S9)
Target Compound DataPositive validation (significant Trp+ revertants)
Comparator Or Baseline2-Aminoanthracene (0 revertants without S9)
Quantified DifferenceAbsolute requirement vs. complete failure in -S9 conditions
ConditionsE. coli WP2 uvrA reverse mutation assay, -S9

Procuring AF-2 is strictly required to comply with FDA and OECD guidelines for validating AT base-pair mutation detection without metabolic activation.

Standardized Baseline for SOS umu Chromotest

In the umu test using S. typhimurium TA1535/pSK1002, Furylfuramide provides a highly reproducible induction of the SOS response, measured via β-galactosidase activity [1]. Compared to untreated baselines, AF-2 induces a strong, dose-dependent SOS response at concentrations as low as 0.05 μg/mL. This predictable baseline is critical for evaluating the antimutagenic properties of novel compounds, which are quantified by their ability to suppress this specific AF-2-induced signal [1].

Evidence DimensionSOS response induction (β-galactosidase activity)
Target Compound DataStrong induction at 0.05 μg/mL
Comparator Or BaselineUntreated negative control (baseline expression)
Quantified DifferenceHighly significant, dose-dependent multi-fold increase over baseline
ConditionsS. typhimurium TA1535/pSK1002 umu chromotest

Provides a highly reliable, standardized DNA damage baseline necessary for quantifying the efficacy of novel chemopreventive and antimutagenic agents.

OECD 471 Bacterial Reverse Mutation Test (Ames Test) Validation

AF-2 is an essential procurement item for toxicology laboratories conducting the Ames test. It is used as the mandatory positive control for S. typhimurium TA98, TA100, and E. coli WP2 uvrA strains without S9 metabolic activation, ensuring the assay is sensitive to direct-acting base-pair substitution and frameshift mutagens [1].

Antimutagenicity and Chemoprevention Screening

In pharmaceutical and nutraceutical research, AF-2 is utilized as the standard DNA-damaging agent in the umu chromotest. Researchers procure AF-2 to establish a reliable SOS response baseline, against which the antimutagenic and DNA-protective effects of novel plant extracts, antioxidants, and food additives are quantified[2].

Nitroreductase Mechanism and DNA Repair Studies

Because AF-2's mutagenic activity is highly dependent on bacterial oxygen-insensitive nitroreductases, it is used as a highly specific probe in molecular biology. It allows researchers to study nitroreductase-deficient mutant strains and evaluate the efficacy of error-prone DNA repair pathways compared to other classes of mutagens [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Af-2 appears as bright orange crystals. (NTP, 1992)
Reddish-orange solid; [HSDB] Bright orange solid; [CAMEO]

Color/Form

Reddish-orange needles

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

248.04332136 Da

Monoisotopic Mass

248.04332136 Da

Heavy Atom Count

18

LogP

0.15 (LogP)
Log Kow = 0.15

Appearance

Solid powder

Melting Point

151-152 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

054NR2135Y

MeSH Pharmacological Classification

Mutagens

Vapor Pressure

0.00000007 [mmHg]

Other CAS

3688-53-7
18772-03-7

Absorption Distribution and Excretion

Following an oral dose of 1.3 mg/kg bw (14)C-AF-2 to rats, 83% of the radioactivity was excreted in the feces and 21% in the urine within 48 hr ... .

Metabolism Metabolites

AF 2 WAS REDUCED TO THE CORRESPONDING RADICAL ANION BY XANTHINE OXIDASE, LIPOYL DEHYDROGENASE, DT-DIAPHORASE, OR LIVER MICROSOMES IN THE PRESENCE OF AN ELECTRON DONOR.
AFTER ORAL ADMIN OF 3 MG/KG DOSES OF 2-(2-FURYL)-3-(5-NITRO-2-FURYL)ACRYLAMIDE IN RATS IT WAS MAINLY METABOLIZED IN SMALL INTESTINE. PERMEABILITY OF SMALL INTESTINE TO METABOLITES WAS LESS THAN THAT OF PARENT COMPD. XANTHINE OXIDASE WAS INVOLVED IN METAB.
AFTER ORAL ADMIN OF AF-2 TO RABBITS A METABOLITE WAS IDENTIFIED AS 2-(BETA-CARBOXYPROPIONYL)-3-(5-METHYLTHIO-2-FURYL)ACRYLAMIDE BY ITS MASS, IR & NMR SPECTRUM DATA. A SECOND METABOLITE THOUGHT TO BE CIS-TRANS ISOMER OF THE ABOVE WAS IDENTIFIED CONSIDERING ITS UV & MASS SPECTRAL DATA & BEHAVIOR ON TLC.
GENETIC ACTIVITY OF AF-2 IN BACTERIA & YEAST RAPIDLY DISAPPEARED IN PRESENCE OF RAT LIVER MICROSOMAL FRACTION (S9 MIX). INCUBATION WITH S9 MIX EVEN FOR 10 MINUTES AT 37 °C WAS SUFFICIENT FOR COMPLETE INACTIVATION. ACTIVATION IS APPARENTLY NECESSARY FOR GENOTOXIC EFFECT. ACTIVATION STEP MAY INVOLVE REDUCTION OF NITROFURAN TO AN AMINO GROUP. MOST CULTURED CELL SYSTEMS, SUCH AS BACTERIA, YEAST, NEUROSPORA, MAMMALIAN CELLS & HUMAN LYMPHOCYTES, CAN PROBABLY BRING ABOUT THIS REDUCTION. RAPID DISAPPEARANCE OF GENETIC ACTIVITY OF AF-2 IN PRESENCE OF RAT LIVER HOMOGENATE SUGGESTS THAT RAT LIVER MICROSOMES MAY FURTHER METABOLIZE THE REDUCTION PRODUCTS TO INACTIVE FORMS.
For more Metabolism/Metabolites (Complete) data for FURYLFURAMIDE (7 total), please visit the HSDB record page.

Wikipedia

Furylfuramide

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

AF-2 was first synthesized in 1958. It can be made by the reaction of 5-nitrofurfural with the potassium salt of 2-furfuryl acetic acid in acetic anhydride and treatment of the resulting cmpd with sulfur dichloride to form an acid chloride, which is then heated with ammonia ... .
Prepared by the condensation of 5-nitro-2-furancarboxaldehyde with 2-furanacetic acid followed by chlorination and amination.

Analytic Laboratory Methods

Analytical methods for the determination of AF-2 in food preparations are based on colorimetric methods ... The recovery of 10-80 mg/kg in fish sausage was better than 95%.
LSC and measurement of radioactivity by TLC have been used to determine AF-2 in biological fluids ... .

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

INDUCTION OF HISTOPATHOLOGICAL CHANGES IN LIVER DUE TO ADMIN OF 0.06% 4-(DIMETHYLAMINO)AZOBENZENE IN DIET TO 2 MONTHS OLD RATS WAS ALMOST COMPLETELY INHIBITED BY CONCURRENT ADMIN OF 0.2% 2-(2-FURYL)-3-(5-NITRO-2-FURYL)ACRYLAMIDE.
WHEN RHIZOME JUICE OF GINGER, ZINGIBER OFFICINALE, WAS ADDED TO SOLN OF AF2, MUTAGENESIS WAS MARKEDLY INCR. AS RESULT OF COMPONENT FRACTIONATION OF GINGER JUICE, IT WAS FOUND THAT 6-GINGEROL WAS A POTENT MUTAGEN. HOWEVER, GINGER JUICE ALSO CONTAINED ANTI-MUTAGENIC COMPONENT(S) AGAINST 6-GINGEROL. IT IS SUGGESTED THAT 6-GINGEROL COMPONENT MAY BE MUTAGENICALLY ACTIVATED BY PRESENCE OF AF2.
ANTIMUTAGENIC EFFECTS OF CINNAMALDEHYDE ON MUTAGENESIS BY CHEM AGENTS WERE INVESTIGATED IN ESCHERICHIA COLI WP2 UVRA- TRPE-. WHEN ADDED TO AGAR MEDIUM, IT REDUCED NUMBER OF TRP+ REVERTANTS INDUCED BY FURYLFURAMIDE.

Stability Shelf Life

Sensitive to oxidation and moisture

Dates

Last modified: 04-14-2024
1: Okuno Y, Marumoto S, Miyazawa M. Antimutagenic activity of flavonoids from Sozuku. Nat Prod Res. 2017 Nov 28:1-4. doi: 10.1080/14786419.2017.1408104. [Epub ahead of print] PubMed PMID: 29183163.
2: Ogata M, Takeuchi R, Suzuki A, Hirai H, Usui T. Facile synthesis of 4-O-β-N-acetylchitooligosyl 2-acetamido-2,3-dideoxydidehydro-gluconolactone based on the transformation of chitooligosaccharide and its suppressive effects against the furylfuramide-induced SOS response. Biosci Biotechnol Biochem. 2012;76(7):1362-6. Epub 2012 Jul 7. PubMed PMID: 22785478.
3: Hong CE, Lyu SY. The antimutagenic effect of mistletoe lectin (Viscum album L. var. coloratum agglutinin). Phytother Res. 2012 May;26(5):787-90. doi: 10.1002/ptr.3639. Epub 2011 Nov 14. PubMed PMID: 22084060.
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9: Robertson AP, Clark CL, Martin RJ. Levamisole and ryanodine receptors. I: A contraction study in Ascaris suum. Mol Biochem Parasitol. 2010 May;171(1):1-7. doi: 10.1016/j.molbiopara.2009.12.007. Epub 2010 Jan 11. PubMed PMID: 20064566; PubMed Central PMCID: PMC2838958.
10: Hisama M, Matsuda S, Tanaka T, Shibayama H, Nomura M, Iwaki M. Suppression of mutagens-induced SOS response by phytoncide solution using Salmonella typhimurium TA1535/pSK1002 umu test. J Oleo Sci. 2008;57(7):381-90. PubMed PMID: 18536507.
11: Hisama M, Matsuda S, Shibayama H, Iwaki M. Antimutagenic activity of a novel ascorbic derivative, disodium isostearyl 2-O-L-ascorbyl phosphate. Yakugaku Zasshi. 2008 Jun;128(6):933-40. PubMed PMID: 18520139.
12: Huet G, Mérot Y, Le Dily F, Kern L, Ferrière F, Saligaut C, Boujrad N, Pakdel F, Métivier R, Flouriot G. Loss of E-cadherin-mediated cell contacts reduces estrogen receptor alpha (ER alpha) transcriptional efficiency by affecting the respective contribution exerted by AF1 and AF2 transactivation functions. Biochem Biophys Res Commun. 2008 Jan 11;365(2):304-9. Epub 2007 Nov 6. PubMed PMID: 17991426.
13: Cherdshewasart W, Sutjit W, Pulcharoen K, Panriansaen R, Chulasiri M. Antimutagenic potential of the Thai herb, Mucuna collettii Lace. J Ethnopharmacol. 2008 Jan 4;115(1):96-103. Epub 2007 Sep 18. PubMed PMID: 17964098.
14: Okuno Y, Miyazawa M. Suppressive components in rice husk against mutagens-induced SOS response using Salmonella typhimurium TA1535/pSK1002 umu test. Nat Prod Res. 2007 Jul 20;21(9):805-9. PubMed PMID: 17654284.
15: Futakami M, Salimullah M, Miura T, Tokita S, Nishigaki K. Novel mutation assay with high sensitivity based on direct measurement of genomic DNA alterations: comparable results to the Ames test. J Biochem. 2007 May;141(5):675-86. Epub 2007 Mar 23. PubMed PMID: 17383979.
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